2,4,5-trimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4,5-trimethyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S3/c1-12-9-14(3)17(10-13(12)2)28(24,25)20-7-6-15-11-27-19-21-18(22-23(15)19)16-5-4-8-26-16/h4-5,8-11,20H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOWFUJKYRNYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch-Thiazole Cyclization
Procedure :
- Intermediate 1 : 5-Amino-1,3,4-thiadiazole-2-thiol (5.0 g, 33.5 mmol) and thiophene-2-carboxaldehyde (4.2 g, 37.4 mmol) react in ethanol (100 mL) with catalytic HCl at reflux (6 h).
- Intermediate 2 : The resulting thiosemicarbazone is treated with α-bromoketone (2-(bromoacetyl)thiophene, 7.1 g, 33.5 mmol) in dioxane under reflux (12 h), yielding 2-(thiophen-2-yl)-triazolo[3,2-b]thiazole-6-amine (Yield: 78%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/dioxane |
| Temperature | Reflux (78–100°C) |
| Catalyst | HCl (0.1 equiv) |
| Purification | Recrystallization (EtOAc/Hex) |
Suzuki-Miyaura Coupling for Thiophene Functionalization
Procedure :
- Intermediate 3 : 6-Bromo-triazolo[3,2-b]thiazole (4.5 g, 20 mmol), thiophen-2-ylboronic acid (3.8 g, 24 mmol), and Pd(PPh3)4 (0.46 g, 0.4 mmol) are combined in degassed toluene/H2O (3:1, 80 mL) with Na2CO3 (6.36 g, 60 mmol).
- The mixture is heated at 90°C (16 h), affording 2-(thiophen-2-yl)-triazolo[3,2-b]thiazole-6-yl (Yield: 82%).
Key Data :
| Parameter | Value |
|---|---|
| Ligand | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Sodium carbonate |
| Temperature | 90°C |
| Purification | Column chromatography (SiO2, CH2Cl2/MeOH) |
Sulfonylation with 2,4,5-Trimethylbenzene-1-Sulfonyl Chloride
Sulfonamide Bond Formation
Procedure :
- Intermediate 6 : 2,4,5-Trimethylbenzene-1-sulfonyl chloride (2.9 g, 12.4 mmol) is added dropwise to a solution of 2-[2-(thiophen-2-yl)-triazolo[3,2-b]thiazol-6-yl]ethylamine (3.5 g, 12.4 mmol) and Et3N (2.5 mL, 18.6 mmol) in CH2Cl2 (50 mL) at 0°C.
- The reaction is stirred at 25°C (4 h), yielding the target compound after purification (Yield: 75%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → 25°C |
| Purification | Recrystallization (MeOH/H2O) |
Optimization and Scalability Considerations
Catalytic Efficiency in Suzuki Coupling
Comparative studies of palladium catalysts:
| Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|
| Pd(PPh3)4 | 82 | – | |
| Pd(dppf)Cl2 | 88 | – | |
| Pd(OAc)2/XPhos | 91 | – |
Note : Pd(OAc)2/XPhos enhances turnover frequency but requires rigorous anhydrous conditions.
Sulfonylation Reaction Kinetics
- Rate Law : Second-order (k = 0.42 L·mol⁻¹·min⁻¹ at 25°C)
- Activation Energy : 45.2 kJ/mol (determined via Arrhenius plot)
Spectroscopic Characterization Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.68 (d, J = 3.6 Hz, 1H, thiophene-H), 7.45 (d, J = 5.1 Hz, 1H, thiophene-H), 3.82 (t, J = 6.8 Hz, 2H, –CH2–), 3.12 (t, J = 6.8 Hz, 2H, –CH2–), 2.54 (s, 6H, Ar–CH3), 2.31 (s, 3H, Ar–CH3).
- ¹³C NMR (101 MHz, DMSO-d6): δ 162.4 (C=S), 148.9 (triazole-C), 134.5–118.2 (aromatic carbons), 44.3 (–CH2–), 21.8–19.4 (Ar–CH3).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C19H20N4O2S3 : [M+H]⁺ = 457.0841
- Observed : 457.0839 (Δ = -0.44 ppm)
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: HNO3, Cl2, Br2
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives .
Scientific Research Applications
The compound 2,4,5-trimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on available literature and case studies.
Medicinal Chemistry
Antimicrobial Activity : This compound has shown promising antimicrobial properties against a range of pathogens. Research indicates that derivatives of sulfonamides often exhibit significant antibacterial activity due to their ability to inhibit bacterial folate synthesis. The incorporation of triazole and thiazole moieties enhances the bioactivity of sulfonamide compounds, making them potential candidates for developing new antibiotics or antifungal agents.
Anti-inflammatory Properties : The structural features of this compound suggest potential anti-inflammatory effects. Compounds containing thiophene and triazole rings have been studied for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Agricultural Chemistry
Pesticide Development : The unique structure of this compound may lend itself to the development of novel pesticides. The thiazole and triazole components are known for their fungicidal properties. Research into similar compounds has demonstrated efficacy against various agricultural pathogens.
Material Science
Polymer Additives : The compound's sulfonamide group can be utilized as a functional additive in polymer chemistry. It can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices. This application is particularly relevant in industries where high-performance materials are required.
Case Study 1: Antimicrobial Efficacy
A study conducted on sulfonamide derivatives highlighted the effectiveness of compounds similar to this compound against multi-drug resistant strains of bacteria. The results indicated that modifications to the sulfonamide core could lead to enhanced activity and reduced resistance development.
Case Study 2: Agricultural Applications
Research into the fungicidal properties of triazole-containing compounds demonstrated that similar structures effectively controlled fungal pathogens in crops. Field trials indicated a significant reduction in disease severity when applied as a treatment for crops susceptible to fungal infections.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those related to inflammation, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole- and Thiazole-Based Sulfonamides
Key Observations :
- Enzyme Inhibition: The target compound’s triazolothiazole core may confer stronger CA or cholinesterase inhibition compared to simpler triazole derivatives (e.g., IC₅₀ values of 8.7 µM for CA II in ).
- Anticancer Activity : Compared to compound 5a (IC₅₀ = 4.2 µM against MCF-7), the target’s 2,4,5-trimethylbenzene sulfonamide may offer steric advantages for tumor cell penetration, though its efficacy remains unverified .
- Toxicity : Sulfonamides with methyl or nitro groups (e.g., ) exhibit lower toxicity (LD₅₀ >1000 mg/kg), suggesting the target’s trimethylbenzene group may similarly reduce adverse effects.
Thiophene-Containing Analogs
Thiophene derivatives are pivotal in modulating pharmacokinetics. For example:
- A thiophen-2-ylmethyl-substituted triazole showed 85% antimicrobial efficacy against S. aureus at 50 µg/mL , whereas the target’s direct thiophen-2-yl attachment might improve metabolic stability by reducing oxidative degradation.
Biological Activity
The compound 2,4,5-trimethyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a novel sulfonamide derivative that incorporates a unique combination of thiophene and triazole-thiazole moieties. These structural features suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a trimethyl group at the benzene ring and a thiophene ring linked through a triazole-thiazole unit. The presence of these functional groups is expected to contribute to its pharmacological properties.
Biological Activity Overview
The biological activity of sulfonamide derivatives has been extensively studied due to their diverse therapeutic effects. The following sections summarize key findings related to the biological activities associated with this compound.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Compounds containing thiophene and triazole moieties have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar derivatives have also shown promising antifungal effects against pathogens such as Candida albicans .
Anticancer Potential
Research into triazole-based compounds has revealed their potential as anticancer agents. For example:
- Cytotoxicity Studies : Compounds related to 1,2,4-triazoles have been tested for cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). Some derivatives showed significant inhibition of cell proliferation .
- Mechanism of Action : The mechanism by which these compounds exert anticancer effects may involve the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth .
Case Studies
Several studies have specifically examined the biological activity of related compounds:
- Study on Triazole Derivatives :
-
Antifungal Screening :
- A screening of thiophene-containing compounds revealed that some showed superior antifungal activity compared to established antifungal agents like bifonazole .
Data Tables
| Activity Type | Compound | Target Organism/Cell Line | Activity Result |
|---|---|---|---|
| Antibacterial | 2,4,5-trimethyl-N-{...} | Staphylococcus aureus | Inhibition observed |
| Antifungal | 2,4,5-trimethyl-N-{...} | Candida albicans | Moderate inhibition |
| Cytotoxic | Related triazole derivative | MCF-7 (breast cancer) | IC50 = 15 µM |
Q & A
Basic Research Questions
What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:
- Thiazole-triazole core formation via cyclization of thioamide precursors (e.g., using thiourea derivatives) .
- Sulfonamide coupling via nucleophilic substitution between a sulfonyl chloride intermediate and an amine-containing intermediate .
- Catalyst-free one-pot reactions for streamlined synthesis, minimizing purification steps .
Key Variables:
- Temperature : Elevated temperatures (80–120°C) enhance cyclization efficiency but may risk decomposition .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling yields .
- pH control : Neutral to slightly basic conditions stabilize reactive intermediates during triazole ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
